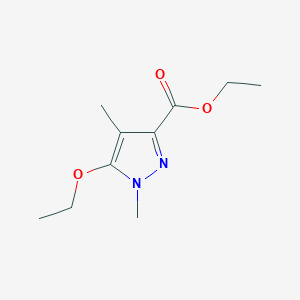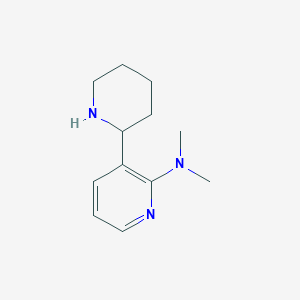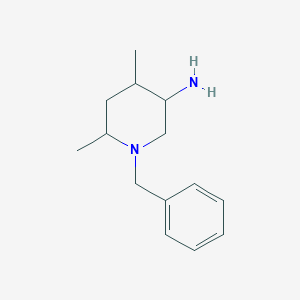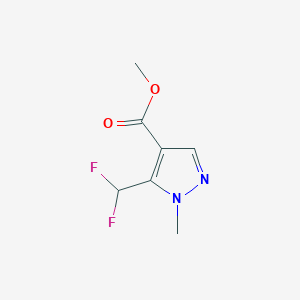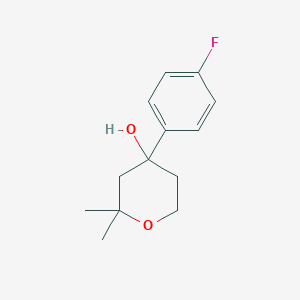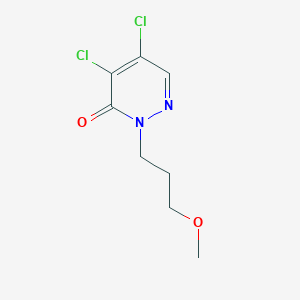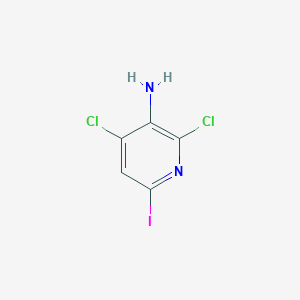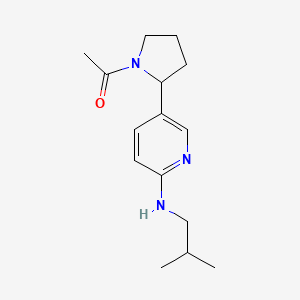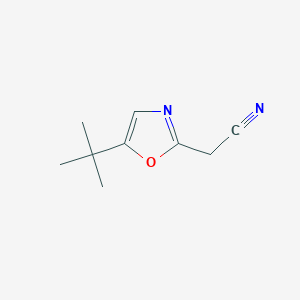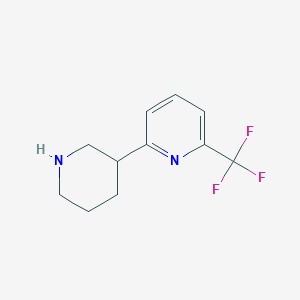
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by its unique structure, which includes a quinoline core substituted with ethyl, methoxy, and thioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. The reaction is carried out at elevated temperatures, around 120°C, for about an hour. This intermediate product is then subjected to further reaction in diphenyl ether at 280°C for another hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the thioxo group to a thiol or other reduced forms.
Substitution: This reaction can replace one of the substituents with another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce thiol derivatives.
科学的研究の応用
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester: Similar structure but lacks the thioxo group.
1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Contains different substituents, leading to varied biological activities.
Uniqueness
Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
特性
分子式 |
C14H15NO4S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC名 |
ethyl 6,7-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-4-19-14(16)9-7-15-10-6-12(18-3)11(17-2)5-8(10)13(9)20/h5-7H,4H2,1-3H3,(H,15,20) |
InChIキー |
JWELKAZQGZHZTP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=S)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





